molecular formula C7H11ClF3NO B12309080 rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans

rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans

Cat. No.: B12309080
M. Wt: 217.61 g/mol
InChI Key: GKUOMWWRLIAVEN-UHFFFAOYSA-N
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Description

rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trifluoromethyl group and an azabicyclohexane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclohexane ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents and catalysts that facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Properties

Molecular Formula

C7H11ClF3NO

Molecular Weight

217.61 g/mol

IUPAC Name

[5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6-1-5(6,4-12)2-11-3-6;/h11-12H,1-4H2;1H

InChI Key

GKUOMWWRLIAVEN-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(CNC2)C(F)(F)F)CO.Cl

Origin of Product

United States

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